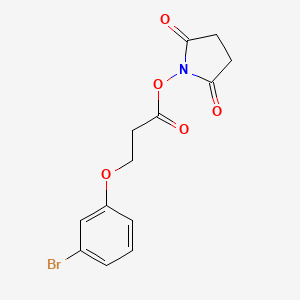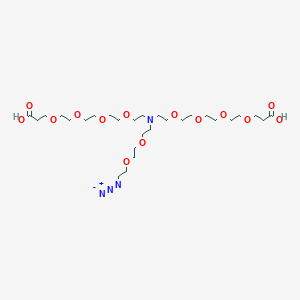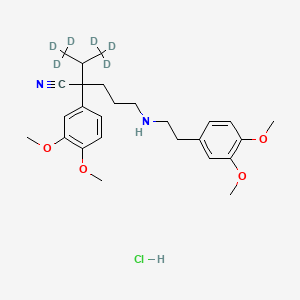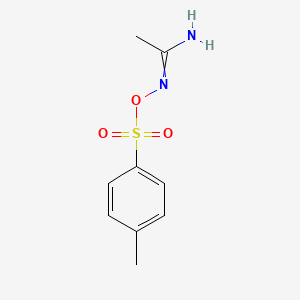
N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, hydroxy, and dimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonic acid with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethyl and dimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and antiproliferative properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the ethyl group.
N-Ethynyl-N,4-dimethylbenzenesulfonamide: Similar structure but contains an ethynyl group instead of a hydroxy group.
Uniqueness
N-Ethyl-4-hydroxy-3,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxy groups on the benzene ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
N-ethyl-4-hydroxy-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-4-11(3)15(13,14)9-5-6-10(12)8(2)7-9/h5-7,12H,4H2,1-3H3 |
Clé InChI |
CPIOHAOZBJWTQP-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CC(=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)


![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)


![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)

![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)

![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
